molecular formula C5H6O5S B1205738 3-(carboxymethylthio)-2-oxopropanoicacid CAS No. 51783-05-2

3-(carboxymethylthio)-2-oxopropanoicacid

Cat. No.: B1205738
CAS No.: 51783-05-2
M. Wt: 178.17 g/mol
InChI Key: FDUKYMHTXNDQPD-UHFFFAOYSA-N
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Description

It is characterized by the presence of a carboxymethyl group attached to a sulfanyl group, which is further connected to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(carboxymethylthio)-2-oxopropanoicacid typically involves the reaction of thioglycolic acid with pyruvic acid under controlled conditions. The reaction proceeds through the formation of a thioester intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as crystallization or chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-(carboxymethylthio)-2-oxopropanoicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

3-(carboxymethylthio)-2-oxopropanoicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(carboxymethylthio)-2-oxopropanoicacid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(carboxymethylthio)-2-oxopropanoicacid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

51783-05-2

Molecular Formula

C5H6O5S

Molecular Weight

178.17 g/mol

IUPAC Name

3-(carboxymethylsulfanyl)-2-oxopropanoic acid

InChI

InChI=1S/C5H6O5S/c6-3(5(9)10)1-11-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)

InChI Key

FDUKYMHTXNDQPD-UHFFFAOYSA-N

SMILES

C(C(=O)C(=O)O)SCC(=O)O

Canonical SMILES

C(C(=O)C(=O)O)SCC(=O)O

Key on ui other cas no.

51783-05-2

Synonyms

S-carboxymethyl-thiopyruvate

Origin of Product

United States

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